

# Preclinical Safety and Toxicology of TBI-166: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	TBI-166				
Cat. No.:	B10854959	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

**TBI-166**, also known as pyrifazimine, is a novel riminophenazine analogue under development for the treatment of tuberculosis (TB), including multidrug-resistant strains. As a structural analogue of clofazimine, **TBI-166** has been optimized to retain potent antimycobacterial activity while exhibiting an improved safety profile, most notably a reduced propensity for the skin discoloration commonly associated with clofazimine. This technical guide provides a comprehensive overview of the publicly available preclinical safety and toxicology data for **TBI-166**, intended to inform researchers, scientists, and drug development professionals.

While extensive proprietary preclinical safety studies have been conducted to support its clinical development, this document is based on the limited data available in the public domain.

## **Acute Toxicity**

The acute toxicity of **TBI-166** has been evaluated in mice, demonstrating a low potential for acute toxicity following a single high dose.

Table 1: Single-Dose Acute Toxicity of TBI-166



Species	Route of Administration	LD50 (mg/kg)	Key Findings	Reference
Mouse	Oral	> 3000	Low acute toxicity	

## **Repeat-Dose Toxicity**

Detailed repeat-dose toxicity studies are crucial for understanding the safety profile of a drug candidate with chronic administration. While specific quantitative data from these studies on **TBI-166** are not publicly available, efficacy studies in mice involving chronic administration have reported general tolerability.

In murine models of tuberculosis, **TBI-166** was administered at doses up to 80 mg/kg for 8 weeks. These studies reported that the compound was well-tolerated, with no significant adverse effects on the general health or body weight of the animals.

## **Safety Pharmacology**

A comprehensive safety pharmacology assessment, including cardiovascular, respiratory, and central nervous system (CNS) evaluations, is a critical component of preclinical safety testing. At present, specific data from formal safety pharmacology studies for **TBI-166** are not available in the public literature.

## Genotoxicity

The genotoxic potential of a drug candidate is typically evaluated through a battery of in vitro and in vivo assays, such as the Ames test, micronucleus test, and chromosomal aberration assay. Publicly available reports on the genotoxicity of **TBI-166** have not been identified.

## Reproductive and Developmental Toxicology

Studies to assess the potential effects of a new drug on fertility, embryo-fetal development, and pre- and postnatal development are essential for a complete safety profile. Information regarding the reproductive and developmental toxicology of **TBI-166** is not currently in the public domain.



## **Mechanism of Action and Potential for Toxicity**

The mechanism of action of **TBI-166** is believed to be similar to that of other riminophenazine compounds, primarily targeting the respiratory chain of Mycobacterium tuberculosis.

Key aspects of the proposed mechanism include:

- Inhibition of the Respiratory Chain: **TBI-166** is thought to interfere with the bacterial respiratory chain, leading to a reduction in ATP synthesis.
- Generation of Reactive Oxygen Species (ROS): The drug may promote the production of ROS, leading to oxidative stress and damage to cellular components.

#### **Drug-Drug Interactions:**

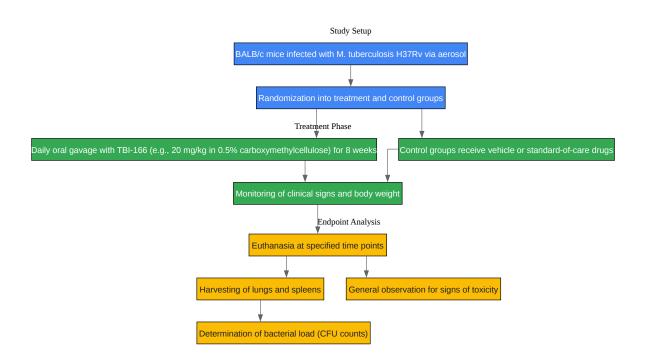
An important consideration in the safety profile of **TBI-166** is its potential for drug-drug interactions. In vitro studies have shown that **TBI-166** is a moderate inhibitor of the cytochrome P450 enzyme CYP3A4. This inhibition can affect the metabolism of co-administered drugs that are substrates of CYP3A4. For instance, co-administration of **TBI-166** with bedaquiline, another anti-TB drug, has been shown to reduce the formation of bedaquiline's more toxic N-desmethyl metabolite (M2). This interaction could potentially enhance the safety profile of combination therapies.

## **Experimental Protocols**

Detailed protocols for formal preclinical toxicology studies of **TBI-166** are not publicly available. However, methodologies from in vivo efficacy studies provide some insight into the administration and tolerability of the compound in animal models.

Experimental Workflow for In Vivo Efficacy and Tolerability Assessment in a Murine TB Model



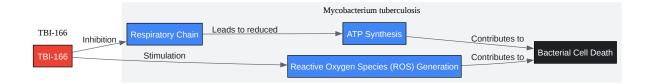


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Caption: Workflow for assessing the in vivo efficacy and general tolerability of **TBI-166** in a murine model of tuberculosis.



#### Inferred Mechanism of Action of TBI-166



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Caption: Inferred mechanism of action of TBI-166 against Mycobacterium tuberculosis.

## **Summary and Future Directions**

The available preclinical data suggest that **TBI-166** is a promising anti-tuberculosis drug candidate with a favorable acute toxicity profile and good general tolerability in animal models. Its key advantage over clofazimine is the reduced potential for skin discoloration. The moderate inhibition of CYP3A4 by **TBI-166** presents both a consideration for potential drug-drug interactions and a potential benefit in specific combination therapies.

However, a comprehensive assessment of the preclinical safety and toxicology of **TBI-166** is limited by the lack of publicly available data from formal repeat-dose toxicity, safety pharmacology, genotoxicity, and reproductive toxicology studies. As **TBI-166** progresses through clinical development, the dissemination of more detailed preclinical safety data will be invaluable to the scientific community for a complete understanding of its risk-benefit profile.

To cite this document: BenchChem. [Preclinical Safety and Toxicology of TBI-166: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10854959#preclinical-safety-and-toxicology-of-tbi-166]

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